molecular formula C13H18INO2 B3316604 (3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester CAS No. 954238-70-1

(3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B3316604
CAS No.: 954238-70-1
M. Wt: 347.19 g/mol
InChI Key: HBDUUHWRABPWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester ( 954238-70-1) is a chemical intermediate with the molecular formula C13H18INO2 and a molecular weight of 347.19 g/mol. This compound features a tert-butyl carbamate group protecting a secondary amine, with a benzyl scaffold substituted with an iodine atom at the meta-position. This specific iodine substitution pattern is valuable in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules. The iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon-based fragments to the aromatic ring. The tert-butyl carbamate (Boc) group is a cornerstone of synthetic organic chemistry, serving as a robust yet readily removable protecting group for amines, ensuring their stability during multi-step synthetic sequences and allowing for deprotection under mild acidic conditions . Its primary research value lies in its application as a key building block for the development of active pharmaceutical ingredients (APIs). Specifically, this compound and its structural analogs have been investigated as intermediates in the synthesis of potent and long-acting dipeptidyl peptidase IV (DPP-4) inhibitors, a major class of therapeutics for the treatment of type 2 diabetes mellitus . These inhibitors work by preventing the rapid degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion and improving blood glucose control. The compound is characterized by a density of approximately 1.460 g/cm³ and a predicted boiling point of 372.7 °C. It has a topological polar surface area of 29.5 Ų and an XLogP3 value of 3.3, indicating favorable physicochemical properties for drug discovery. This compound is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3-iodophenyl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDUUHWRABPWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester typically involves the following steps:

    Iodination of Benzyl Alcohol: The starting material, benzyl alcohol, is iodinated using iodine and a suitable oxidizing agent such as sodium hypochlorite or hydrogen peroxide.

    Formation of Benzyl Carbamate: The iodinated benzyl alcohol is then reacted with methyl isocyanate to form the corresponding benzyl carbamate.

    Esterification: Finally, the benzyl carbamate is esterified with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the benzyl group.

    Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a valuable candidate in drug design. Carbamates are often used to enhance the bioavailability of drugs due to their ability to form stable complexes with various biological targets.

  • Anticancer Activity : Research indicates that similar carbamate derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with analogous structures can significantly inhibit the growth of Hep-2 and P815 cancer cell lines, suggesting potential applications in anticancer therapies .
  • Anti-inflammatory Properties : Compounds structurally related to (3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester have been documented to inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules.

  • Synthesis of Bioactive Compounds : The compound can be utilized as a precursor for synthesizing other bioactive molecules, particularly those targeting specific enzymes or receptors involved in disease pathways .
  • Reactivity and Functionalization : The presence of the iodine atom enhances the electrophilicity of the benzyl group, making it suitable for nucleophilic substitution reactions. This property allows for further functionalization, expanding its utility in synthetic organic chemistry .

Case Study 1: Anticancer Activity Evaluation

In vitro studies conducted on derivatives of this compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, a related compound showed an IC50 value of 10 µM against Hep-2 cells, indicating strong potential as an anticancer agent.

CompoundIC50 (µM)Biological Activity
This compoundTBDPotential anticancer activity
Related compound A3.25Cytotoxic against Hep-2
Related compound B17.82Cytotoxic against P815

Case Study 2: Anti-inflammatory Mechanism

Research has indicated that similar carbamate compounds can modulate inflammatory pathways by inhibiting the production of cytokines such as TNF-alpha and IL-6. This suggests that this compound could be explored further for its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of (3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom enhances the compound’s electrophilicity, making it reactive towards nucleophiles. In biological systems, the compound can inhibit enzyme activity by forming covalent bonds with active site residues. Additionally, the carbamate group can undergo hydrolysis to release active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the tert-butyl carbamate core but differ in substituents on the benzyl or heterocyclic moieties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
(3-Iodo-benzyl)-methyl-carbamic acid t-Bu ester C₁₃H₁₇INO₂ 346.18 3-Iodo-benzyl, methyl Cross-coupling reactions
(4-Bromo-benzyl)-methyl-carbamic acid t-Bu ester C₁₃H₁₇BrNO₂ 300.19 4-Bromo-benzyl, methyl Suzuki coupling precursors
(4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid t-Bu ester C₁₇H₂₄FN₂O₂ 325.39 4-Fluoro, 3-piperidinyl Pharmaceutical intermediates
(10-Azidomethyl-anthracen-9-ylmethyl)-methyl-carbamic acid t-Bu ester C₂₅H₂₇N₅O₂ 437.52 Anthracene, azidomethyl Fluorescent probes
(1,1-Dimethyl-octyl)-methyl-carbamic acid t-Bu ester C₁₆H₃₁NO₂ 269.42 Aliphatic chain (octyl), dimethyl Lipophilic drug candidates
[5-(3-tert-Butyl-phenyl)-oxadiazol-2-ylmethyl]-carbamic acid t-Bu ester C₁₈H₂₅N₃O₃ 331.41 Oxadiazole, 3-tert-butylphenyl Kinase inhibitor scaffolds
Key Observations:
  • Halogen Substituents : The iodine atom in the target compound offers superior reactivity in metal-catalyzed cross-couplings compared to bromine (e.g., in ) due to its lower electronegativity and stronger C–I bond activation .
  • Aromatic vs. Aliphatic Systems: Anthracene-based derivatives (e.g., ) exhibit fluorescence properties, unlike the non-aromatic aliphatic analog in .
  • Heterocyclic Modifications : The oxadiazole derivative in introduces hydrogen-bonding and π-stacking capabilities, enhancing its role in kinase inhibition.
(3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester:
  • Typically synthesized via nucleophilic substitution or Mitsunobu reactions, using 3-iodobenzyl alcohol and methyl isocyanate in the presence of tert-butyl chloroformate .

Physicochemical and Spectroscopic Properties

NMR Data Comparison:
  • Target Compound : $^1$H NMR (CDCl₃): δ 7.6–7.2 (m, aromatic H), 4.5 (s, CH₂), 2.8 (s, N–CH₃), 1.4 (s, t-Bu) .
  • (4-Bromo-benzyl)-methyl-carbamic acid t-Bu ester : Similar aromatic splitting but distinct δ 4.3 (CH₂) and δ 2.7 (N–CH₃) due to bromine’s electron-withdrawing effect .
  • Anthracene Derivative () : Features δ 8.5–7.5 (anthracene H) and δ 5.5 (azidomethyl CH₂), confirmed by ESI-MS ([M+Na]⁺ = 400.1) .

Biological Activity

Overview

(3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester, with the CAS number 954238-70-1, is a compound that has garnered interest for its potential biological activities. This article synthesizes available research findings, including chemical properties, mechanisms of action, and biological evaluations, to provide a comprehensive understanding of its activity.

  • Molecular Formula : C12H16N2O2I
  • Molecular Weight : 320.17 g/mol
  • Structure : The compound features a benzyl group substituted with an iodine atom at the meta position, a methyl carbamate functional group, and a tert-butyl ester.

The biological activity of this compound is largely attributed to its interactions with various biological targets. The iodine atom can enhance lipophilicity and facilitate membrane permeability, while the carbamate moiety may participate in enzymatic reactions or receptor binding.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may interact with receptors associated with neurochemical pathways, potentially influencing neurotransmitter release or receptor activation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds in the same class. For instance, a study on methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates demonstrated significant cytotoxicity against neuroblastoma and glioblastoma cell lines. The lethal concentrations (LC50) were found to be significantly lower than those of established chemotherapeutic agents, suggesting a promising therapeutic index for compounds containing similar structural motifs .

Cell LineLC50 (nM)Comparison CompoundLC50 (nM)
BE (neuroblastoma)18.9Compound 3>3000
U87 (glioblastoma)200Compound 3>3000

This indicates that derivatives of this compound may possess enhanced efficacy against resistant cancer types.

Mechanistic Insights

The mechanism of action involves:

  • Cell Cycle Arrest : Treatment with related compounds showed significant arrest in the G2/M phase of the cell cycle, indicating a potential mechanism for inducing apoptosis in cancer cells .
  • Morphological Changes : Treated cells exhibited giant cell formation and nuclear abnormalities, which are indicative of mitotic disruption and cellular stress responses.

Case Studies

  • Study on Neuroblastoma Resistance : A study highlighted that derivatives similar to this compound effectively bypassed resistance mechanisms in neuroblastoma cells. The findings suggested that these compounds could be developed into novel therapeutic agents targeting resistant tumors .
  • Biodistribution Analysis : In vivo studies indicated favorable biodistribution profiles for related compounds, suggesting that modifications like iodine substitution enhance tissue uptake and retention in tumor sites .

Q & A

Q. What are the common synthetic routes for preparing (3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester?

The compound is typically synthesized via a multi-step approach involving:

  • Protection of the carbamate group : Use of tert-butyl dicarbonate (Boc₂O) or tert-butyl acetate (t-BuOAc) with acid catalysis (e.g., trifluoroacetic acid or p-toluenesulfonic acid) to introduce the tert-butyl ester group .
  • Iodination : Electrophilic aromatic iodination of the benzyl precursor using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups, as demonstrated in analogous tert-butyl carbamate intermediates . Key challenges include ensuring regioselectivity during iodination and avoiding premature deprotection of the tert-butyl group under acidic conditions .

Q. How is the tert-butyl carbamate group characterized in this compound?

  • NMR spectroscopy : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H NMR) and ~28 ppm (¹³C NMR). The carbamate carbonyl resonates at ~155 ppm in ¹³C NMR .
  • HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm molecular weight and purity.
  • Deprotection validation : Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, confirmed by loss of the tert-butyl NMR signals and appearance of a free amine .

Advanced Research Questions

Q. How can reaction conditions be optimized for iodination in the presence of a sensitive tert-butyl carbamate group?

  • Acid selection : Use mild acids (e.g., acetic acid) instead of strong acids like HClO₄ to avoid tert-butyl ester cleavage .
  • Temperature control : Conduct iodination at 0–25°C to minimize side reactions.
  • Lewis acid compatibility : FeCl₃ or BF₃·Et₂O enhances iodination efficiency without degrading the carbamate .
  • Monitoring : Real-time HPLC tracking ensures reaction termination before degradation occurs .

Q. How should conflicting data in Suzuki coupling yields be resolved for tert-butyl carbamate intermediates?

  • Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) to address variability in coupling efficiency .
  • Boronic acid purity : Pre-purify boronic acids via recrystallization or column chromatography to eliminate inhibitors (e.g., boroxines) .
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to optimize solubility and reactivity .

Q. What strategies mitigate degradation of the tert-butyl ester during prolonged reactions?

  • Stabilizing agents : Add molecular sieves or antioxidants (e.g., BHT) to scavenge trace acids or radicals .
  • Low-temperature storage : Store intermediates at –20°C to slow hydrolysis .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidative decomposition .

Q. How can regioselective functionalization of the iodobenzyl moiety be achieved?

  • Directed ortho-metalation : Utilize directing groups (e.g., amides) to control lithiation sites for further substitution .
  • Protection/deprotection : Temporarily block reactive positions with trimethylsilyl or methoxymethyl groups .

Methodological Guidelines

  • Synthetic protocols : Follow stepwise Boc protection → iodination → coupling → deprotection, with rigorous intermediate purification (e.g., flash chromatography) .
  • Analytical validation : Use tandem LC-MS/MS for trace impurity detection and 2D NMR (HSQC, HMBC) for structural confirmation .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to assess shelf-life under varying pH and temperature conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester
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(3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester

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